Edonentan
Descripción general
Descripción
Edonentan (also known as BMS 207940) is a highly selective biphenylsulfonamide endothelin A receptor antagonist . It was evaluated as a potential PET radioligand for imaging the endothelin-A receptor . Edonentan was in clinical trials for the treatment of heart failure, but its development has been discontinued .
Synthesis Analysis
The synthesis of Edonentan typically involves a multi-step process that requires precise control of reaction conditions and reagent selection . Chemists have developed various synthetic routes to obtain this compound, optimizing reaction parameters to achieve high yields and purity .Molecular Structure Analysis
Edonentan has a molecular formula of C28H34N4O6S . Its average mass is 554.658 Da and its monoisotopic mass is 554.219910 Da . Edonentan contains a total of 73 bonds, including 41 non-H bonds, 25 multiple bonds, 9 rotatable bonds, 3 double bonds, 22 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 tertiary amide (aliphatic), 1 sulfonamide (thio-/dithio-), 1 Oxazole, and 1 Isoxazole .Physical And Chemical Properties Analysis
Edonentan has a molecular formula of C28H34N4O6S . Its average mass is 554.658 Da and its monoisotopic mass is 554.219910 Da . More detailed physical and chemical properties of Edonentan are not available in the search results.Aplicaciones Científicas De Investigación
Elastic Data Organization (EDO) in Scientific Applications
EDO is designed to enhance the read performance of large-scale scientific applications, specifically addressing the bottleneck caused by checkpoint-restart data writing. Elastic Data Organization offers a flexible data ordering algorithm that aligns with various access patterns and file systems, improving data distribution and read performance for multidimensional datasets in scientific contexts (Tian et al., 2011).
EDO in Evolutionary Dynamic Optimization (EDO)
EDO has garnered significant attention in evolutionary computation, especially in the context of Evolutionary Dynamic Optimization. This research area focuses on methodologies to solve Dynamic Optimization Problems (DOPs), examining the strengths, weaknesses, and suitability of various EDO approaches for different types of DOPs. The paper also explores current gaps, challenges, and future directions in EDO methodologies (Nguyen et al., 2013).
EDO in High Dimensional Omics Data
A novel method, Extended Joint Hub Graphical Lasso (EDOHA), has been proposed to estimate multiple related interaction networks for high dimensional omics data. This method, which involves constructing a convex penalized log likelihood optimization problem, is particularly effective in recognizing class-specific hubs and offers a comprehensive understanding of the underlying mechanisms in diseases (Xu et al., 2021).
Direcciones Futuras
Endothelin receptor antagonists (ERAs), like Edonentan, have been proposed as a therapeutic strategy to reduce proteinuria and slow the progression of kidney disease . The use of ET A receptor-specific antagonists and/or combining them with sodium-glucose cotransporter 2 inhibitors (SGLT2i) has been proposed to prevent edemas, the main ERAs-related deleterious effect . The use of a dual angiotensin-II type 1/endothelin receptor blocker (sparsentan) is also being evaluated to treat kidney disease .
Propiedades
IUPAC Name |
N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5/h7-15H,16-17H2,1-6H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRYNKVKJAJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175320 | |
Record name | Edonentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edonentan | |
CAS RN |
210891-04-6 | |
Record name | Edonentan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210891046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edonentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDONENTAN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5016F5ZH4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.